3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
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Overview
Description
3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is an organic compound known for its unique structural characteristics. This compound has drawn interest in scientific research due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structural framework includes a cyclopentane ring, a sulfonyl group, and a tetrahydroquinoline moiety, making it a compound of significant interest for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves several key steps:
Formation of the Tetrahydroquinoline Backbone: : The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline ring, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde or ketone.
Introduction of the Cyclopentyl Group: : Cyclopentyl groups can be introduced via Friedel-Crafts alkylation or other suitable alkylation techniques.
Sulfonylation Reaction: : The sulfonyl group is introduced through the reaction of the amine intermediate with a suitable sulfonyl chloride in the presence of a base.
Formation of the Propanamide Moiety: : The final step involves amidation, where the intermediate compound reacts with a suitable acyl chloride or anhydride to form the propanamide.
Industrial Production Methods
In industrial settings, the preparation of this compound might utilize optimized and scalable versions of the above reactions, with an emphasis on yield, cost-efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the cyclopentyl group or the tetrahydroquinoline ring, depending on the reagents and conditions.
Reduction: : The sulfonyl and amide groups can be reduced under strong reducing conditions.
Substitution: : It can undergo various substitution reactions at different functional groups, particularly the sulfonyl and amide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, borane complexes.
Substituting Agents: : Halogenated compounds, nucleophiles such as thiols and amines.
Major Products Formed from These Reactions
Oxidative products could include sulfoxides or sulfones.
Reductive transformations might yield secondary amines or alcohols.
Substitution reactions can produce a wide array of derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry
As a ligand in coordination chemistry, where its unique structure helps in the formation of complex metal-organic frameworks.
As an intermediate in the synthesis of more complex molecules used in catalysis.
Biology and Medicine
Preliminary studies suggest possible anti-inflammatory or anti-cancer properties, although extensive research is still required.
Industry
Used in the development of advanced materials due to its stability and functional versatility.
Mechanism of Action
The precise mechanism of action depends on the specific application but generally involves:
Molecular Targets: : The compound can bind to various biological receptors or enzymes, influencing biochemical pathways. For instance, it could inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: : It might interact with signal transduction pathways, influencing gene expression or cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
3-cyclopentyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Comparison
Structural Similarities: : These compounds share a similar core structure but differ in the length and nature of the sulfonyl group’s alkyl chain.
Uniqueness: : 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide stands out due to its specific sulfonyl group configuration, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
3-cyclopentyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-2-14-26(24,25)22-13-5-8-17-10-11-18(15-19(17)22)21-20(23)12-9-16-6-3-4-7-16/h10-11,15-16H,2-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHFVUQQSUKLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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